Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738333
InChI: InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1
SMILES: COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

CAS No.:

Cat. No.: VC13738333

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
IUPAC Name methyl (3R)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1
Standard InChI Key NSTORCLCXFBAKE-YCBDHFTFSA-N
Isomeric SMILES COC(=O)C[C@H](C1=CC=NC=C1)N.Cl.Cl
SMILES COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl
Canonical SMILES COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3-amino-3-pyridin-4-ylpropanoate dihydrochloride, reflects its core structure: a propanoate ester backbone with an amino group and pyridin-4-yl ring at the beta position. The (R)-enantiomer configuration is critical for stereoselective interactions in biological systems. The dihydrochloride salt form improves stability and aqueous solubility, facilitating handling in laboratory settings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₄Cl₂N₂O₂
Molecular Weight253.13 g/mol
AppearanceWhite to off-white powder
Storage Temperature4°C
SolubilitySoluble in water, DMSO, methanol
SMILESCOC(=O)CC(C1=CC=NC=C1)N.Cl.Cl
InChI KeyNSTORCLCXFBAKE-UHFFFAOYSA-N

The pyridine ring’s electron-deficient nature influences reactivity, while the ester group enables further functionalization via hydrolysis or transesterification .

Synthesis and Industrial Production

Chiral Synthesis Strategies

Synthesizing the (R)-enantiomer necessitates asymmetric methods to ensure enantiopurity. One validated route involves:

  • Enantioselective Mannich Reaction: Pyridin-4-ylcarbaldehyde reacts with methyl acrylate and a chiral amine catalyst (e.g., Cinchona alkaloids) to yield the β-amino ester with high enantiomeric excess (ee > 90%).

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing crystallinity and stability .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize heat and mass transfer, minimizing side reactions. Quality control via inline HPLC ensures ≥98% purity, with residual solvents (e.g., methanol, dichloromethane) maintained below ICH guidelines.

Analytical Characterization

Spectroscopic and Chromatographic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O, 400 MHz): δ 8.50 (d, 2H, pyridine H-2/H-6), 7.45 (d, 2H, pyridine H-3/H-5), 4.20 (q, 1H, CH-NH₂), 3.65 (s, 3H, OCH₃), 3.10 (dd, 1H, CH₂COO), 2.95 (dd, 1H, CH₂COO) .

  • ¹³C NMR (D₂O, 100 MHz): δ 172.5 (COO), 150.1 (pyridine C-4), 144.2 (pyridine C-2/C-6), 124.8 (pyridine C-3/C-5), 53.8 (OCH₃), 50.1 (CH-NH₂), 38.2 (CH₂COO) .

Mass Spectrometry:

  • ESI-MS: m/z 181.1 [M - 2HCl + H]⁺, confirming the molecular ion of the free base.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18, 5 µm, 150 × 4.6 mm

  • Mobile Phase: 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient)

  • Retention Time: 6.8 minutes, with >99% purity.

Compound ClassTargetIC₅₀/MICSource
Pyridin-4-yl amino estersHDAC12.1 µM
Pyridinium chloridesS. aureus8 µg/mL
Pyridine carboxamidesGABAₐ receptorEC₅₀ = 0.3 µM
PrecautionRecommendation
Personal ProtectionNitrile gloves, lab coat, safety goggles
VentilationUse fume hood for weighing and handling
StorageAirtight container, desiccated at 4°C
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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